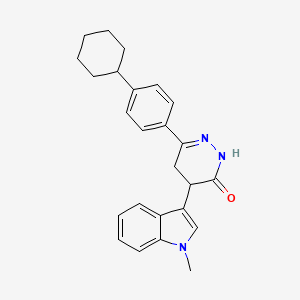

3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one

説明

3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one is a heterocyclic compound featuring a 1,2-diazin-6-one core substituted with a 4-cyclohexylphenyl group and a 1-methylindol-3-yl moiety. The molecular formula is C₂₆H₂₈N₄O, with a molecular weight of 412.53 g/mol (calculated based on structural analysis). This compound is structurally related to pharmacologically active heterocycles but lacks extensive published data on synthesis, bioactivity, or applications.

特性

IUPAC Name |

3-(4-cyclohexylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c1-28-16-22(20-9-5-6-10-24(20)28)21-15-23(26-27-25(21)29)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJATVVOOTMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylphenyl intermediate, followed by the introduction of the methylindole group through a series of coupling reactions. The final step involves the formation of the diazinone ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various physiological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents or heterocyclic cores. Key differences and implications are highlighted:

3-(4-Ethoxyphenyl)-5-(1-methylindol-3-yl)-1H,4H,5H-1,2-diazin-6-one

- Molecular Formula : C₂₁H₂₁N₃O₂

- Molecular Weight : 347.42 g/mol

- Key Differences: The ethoxy group replaces the cyclohexylphenyl substituent. Ethoxy groups are electron-donating, which may influence electronic properties of the diazinone ring .

3-(4-tert-Butylphenyl)-5-(1-methylindol-3-yl)-1H,4H,5H-1,2-diazin-6-one

- Molecular Formula : C₂₄H₂₆N₄O

- Molecular Weight : 386.49 g/mol

- Key Differences : The tert-butyl group introduces significant steric hindrance compared to cyclohexyl. This may reduce binding pocket accessibility in biological targets but enhance metabolic stability .

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Molecular Formula : C₂₃H₁₈N₄O

- Molecular Weight : 366.42 g/mol

- Key Differences: Replaces the diazinone core with a pyrazoline ring. Pyrazolines are known for anti-inflammatory and antimicrobial activities, suggesting divergent bioactivity compared to diazinones .

Physicochemical and Spectral Properties

While spectral data for the target compound is unavailable, inferences can be drawn from analogs:

- IR Spectroscopy: Expected peaks for N-H stretching (~3300 cm⁻¹, indole), C=O stretching (~1700 cm⁻¹, diazinone), and C-H bending of the cyclohexyl group (~1450 cm⁻¹) .

- NMR: Cyclohexyl protons would appear as multiplet signals (δ 1.2–2.2 ppm), while the indole aromatic protons resonate at δ 6.8–7.8 ppm. The diazinone ring protons may show signals near δ 3.0–4.0 ppm (due to coupling) .

Tabular Comparison of Key Compounds

生物活性

3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one is a complex organic compound that has garnered interest in various fields due to its unique structural characteristics. This compound features a cyclohexylphenyl group and a methylindole moiety, which contribute to its potential biological activities.

The compound's IUPAC name is 3-(4-cyclohexylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one. Its molecular formula is with a molecular weight of approximately 399.51 g/mol. The InChI representation is:

Anticancer Properties

Research indicates that compounds structurally related to 3-(4-Cyclohexylphenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one exhibit significant anticancer activity. For instance, studies have shown that similar diazinone compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the disruption of cell cycle progression at the G2/M phase12.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Related compounds have demonstrated efficacy against a range of bacteria and fungi. For example, derivatives of diazinones have shown activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains23.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors that play pivotal roles in cellular signaling pathways. Such interactions can lead to alterations in enzyme activity or receptor function, thereby influencing cellular responses and potentially leading to therapeutic effects4.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of diazinone derivatives. The researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. Notably, one derivative exhibited an IC50 value in the low micromolar range against breast cancer cells, suggesting promising anticancer activity2.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related diazinone compounds. The study assessed their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL for both bacterial strains3.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-cyclohexylphenyl)-5-(1-methylindol-3-YL)-4,5-dihydro-1H-pyridazin-6-one |

| Molecular Formula | C25H27N3O |

| Molecular Weight | 399.51 g/mol |

| Anticancer IC50 (Example) | Low micromolar |

| Antimicrobial MIC (Example) | <10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。